Dotarizine, chemically known as 1-(diphenylmethyl)-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]-piperazine [, ], is a novel piperazine derivative [, , ]. Structurally, it shares similarities with flunarizine, another compound with calcium channel blocking properties [, , , , ]. Dotarizine is currently under investigation in various scientific studies for its potential therapeutic applications. Its mechanisms of action primarily involve calcium channel blockade and interactions with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors [, , , , , , , ]. This dual action makes it a subject of interest in research related to cerebrovascular function, neurotransmission, and cellular processes involving calcium signaling.
Dotarizine demonstrates vasodilatory effects on cerebral arteries, leading to improved cerebral perfusion [, , , , , , , , , ]. This property is attributed to its combined action on calcium channels and 5-HT2 receptors [, ]. Studies in goats have shown that Dotarizine induces relaxation in isolated middle cerebral arteries, particularly those pre-constricted with serotonin or high potassium concentrations []. This suggests a potential role in addressing conditions associated with cerebral vasospasm or reduced cerebral blood flow.
Dotarizine's calcium channel blocking properties extend to its effects at the cellular level. Studies in bovine oviductal cells demonstrate its ability to inhibit platelet-activating factor-induced calcium influx, subsequently impacting cell proliferation and depolarization []. This highlights its potential as a tool for investigating calcium-dependent cellular processes.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: